molecular formula C12H23N3 B11736406 (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11736406
M. Wt: 209.33 g/mol
InChI Key: SSGBCCZCFQRXNC-UHFFFAOYSA-N
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Description

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a propan-2-yl group and a 3-methylbutylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Propan-2-yl Group: The pyrazole ring is then alkylated with propan-2-yl halide in the presence of a base such as potassium carbonate.

    Attachment of the 3-methylbutylamine Side Chain: The final step involves the nucleophilic substitution of the pyrazole derivative with 3-methylbutylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
  • (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
  • (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-2-yl]methyl})amine

Uniqueness

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-10(2)5-7-13-9-12-6-8-14-15(12)11(3)4/h6,8,10-11,13H,5,7,9H2,1-4H3

InChI Key

SSGBCCZCFQRXNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C(C)C

Origin of Product

United States

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